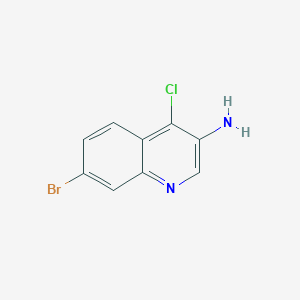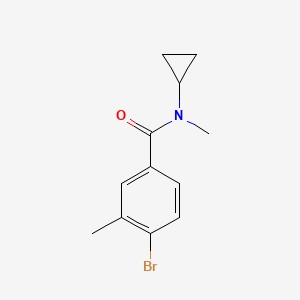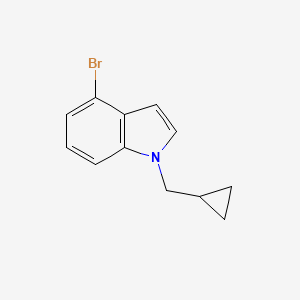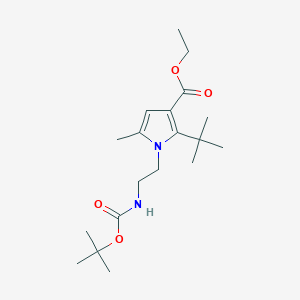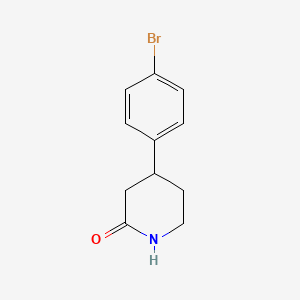
6-氯-4-(三氟甲基)吡啶-3-胺
描述
6-Chloro-4-(trifluoromethyl)pyridin-3-amine is an organic compound with the molecular formula C6H4ClF3N2 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 6-Chloro-4-(trifluoromethyl)pyridin-3-amine, is a topic of ongoing research. The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine consists of a pyridine ring with a trifluoromethyl group and an amine group attached to it . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine include a molecular weight of 196.558, a density of 1.5±0.1 g/cm3, a boiling point of 278.5±35.0 °C at 760 mmHg, and a flash point of 122.2±25.9 °C .
科学研究应用
农药应用
三氟甲基吡啶,包括6-氯-4-(三氟甲基)吡啶-3-胺,是活性农药成分的关键结构单元 . 它们用于保护作物免受害虫侵害 . 氟唑草丁是第一个被引入农药市场的含三氟甲基吡啶衍生物,此后,超过20种新的含三氟甲基吡啶的农药获得了ISO通用名称 .
医药应用
三氟甲基吡啶也用于制药和兽医行业 . 含有三氟甲基吡啶部分的五种药物和两种兽医产品已获得市场批准,许多候选药物目前正在进行临床试验 .
新型分子的合成
6-氯-4-(三氟甲基)吡啶-3-胺可以作为反应物参与新型咪唑[1,2-a]吡啶-香豆素杂化分子的合成 . 这些分子是NS5B的潜在抑制剂,可用于治疗丙型肝炎 .
商业产品的生产
3-(三氟甲基)吡啶(2,3-CTF),可以使用6-氯-4-(三氟甲基)吡啶-3-胺生产,用于生产多种商业产品 .
FDA 批准的药物
含有三氟甲基的药物,包括那些从6-氯-4-(三氟甲基)吡啶-3-胺衍生的药物,已获得FDA批准 . 这些药物用于治疗各种疾病和疾病 .
新化学工艺
6-氯-4-(三氟甲基)吡啶-3-胺可用于生产其他化合物的新的化学工艺 . 例如,它可用于生产2- (3,5-双(三氟甲基)苯基)-N- (6-氯-4- (4-氟-2-甲基苯基)吡啶-3-基)-N,2-二甲基丙酰胺 .
作用机制
未来方向
The demand for TFMP derivatives, including 6-Chloro-4-(trifluoromethyl)pyridin-3-amine, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
生化分析
Biochemical Properties
6-Chloro-4-(trifluoromethyl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the trifluoromethylation process, which is crucial in the synthesis of pharmaceuticals and agrochemicals . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the enzyme’s active site and altering its activity.
Cellular Effects
The effects of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the metabolic pathways of pyridine derivatives . Additionally, it can alter cellular metabolism by inhibiting or activating specific enzymes, leading to changes in the levels of metabolites within the cell.
Molecular Mechanism
At the molecular level, 6-Chloro-4-(trifluoromethyl)pyridin-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in the trifluoromethylation process by binding to their active sites . This binding interaction can result in changes in gene expression, further influencing cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-4-(trifluoromethyl)pyridin-3-amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
6-Chloro-4-(trifluoromethyl)pyridin-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in the metabolism of pyridine derivatives . These interactions can lead to changes in the levels of specific metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-1-3(6(8,9)10)4(11)2-12-5/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQCRBPWLAGKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




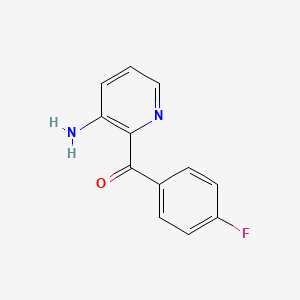
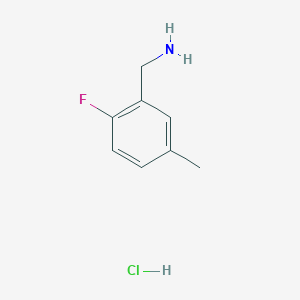
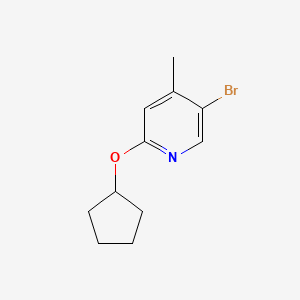

![1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid](/img/structure/B1449666.png)
![3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid](/img/structure/B1449669.png)
